Cas no 860193-92-6 (7-methylquinolin-4-amine)

7-Methylquinolin-4-amine is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 7-position and an amino group at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its quinoline scaffold is known for bioactivity, often utilized in the development of antimicrobial, antimalarial, and anticancer agents. The methyl and amino functional groups enhance reactivity, enabling selective modifications for tailored applications. High purity grades ensure consistency in research and industrial processes. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in advanced chemical synthesis.
7-methylquinolin-4-amine structure
7-methylquinolin-4-amine structure
Product Name:7-methylquinolin-4-amine
CAS No:860193-92-6
MF:C10H10N2
MW:158.199801921844
MDL:MFCD08337828
CID:867866
PubChem ID:17039871
Update Time:2025-06-08

7-methylquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 7-methylquinolin-4-amine
    • 4-AMINO-7-METHOXYLQUINOLINE
    • 4-AMINO-7-METHYLQUINOLINE
    • AKOS002669501
    • 860193-92-6
    • SCHEMBL3071029
    • CHEMBL2393221
    • FT-0702629
    • SY264656
    • MFCD08337828
    • DTXSID10589053
    • DB-076537
    • MDL: MFCD08337828
    • Inchi: 1S/C10H10N2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3,(H2,11,12)
    • InChI Key: SZUXCWXZQUMIPM-UHFFFAOYSA-N
    • SMILES: N1C=CC(=C2C=CC(C)=CC=12)N

Computed Properties

  • Exact Mass: 158.08400
  • Monoisotopic Mass: 158.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91000
  • LogP: 2.70660

7-methylquinolin-4-amine Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39

7-methylquinolin-4-amine Pricemore >>

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7-methylquinolin-4-amine Related Literature

Additional information on 7-methylquinolin-4-amine

Comprehensive Overview of 7-methylquinolin-4-amine (CAS No. 860193-92-6): Properties, Applications, and Research Insights

7-methylquinolin-4-amine (CAS No. 860193-92-6) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its methyl-substituted quinoline core, serves as a versatile building block for synthesizing complex molecules. Its unique structural features, including the 4-amino group and 7-methyl substitution, contribute to its reactivity and potential applications in drug discovery and organic electronics.

Recent trends in heterocyclic chemistry highlight the growing demand for functionalized quinolines like 7-methylquinolin-4-amine. Search engine analytics reveal frequent queries such as "7-methylquinolin-4-amine synthesis," "CAS 860193-92-6 applications," and "quinoline derivatives in medicinal chemistry," reflecting strong academic and industrial interest. Researchers particularly value this compound for its role in developing fluorescence probes and kinase inhibitors, aligning with current focuses on targeted therapeutics and bioimaging technologies.

The physicochemical properties of 7-methylquinolin-4-amine make it suitable for diverse applications. With a molecular weight of 158.20 g/mol and moderate lipophilicity (LogP ~2.1), it demonstrates favorable drug-like properties for pharmaceutical development. Advanced studies utilizing computational chemistry models predict its strong binding affinity to various biological targets, particularly in central nervous system disorders. These characteristics position it as a valuable scaffold in fragment-based drug design (FBDD) approaches.

In material science applications, the electron-rich quinoline structure of 7-methylquinolin-4-amine enables its use as a precursor for organic semiconductors. The compound's ability to participate in π-π stacking interactions makes it particularly interesting for developing optoelectronic materials, addressing current industry demands for flexible electronics and OLED technologies. Recent patent analyses show increasing incorporation of similar methylated quinoline derivatives in energy storage devices and photovoltaic cells.

Synthetic methodologies for 7-methylquinolin-4-amine continue to evolve, with recent literature emphasizing green chemistry approaches. Modern protocols employ catalytic amination and microwave-assisted synthesis to improve yields while reducing environmental impact. Analytical characterization typically involves HPLC-MS for purity assessment and X-ray crystallography for structural confirmation, with the compound exhibiting characteristic UV-Vis absorption at 320-350 nm due to its conjugated system.

The safety profile of 7-methylquinolin-4-amine has been extensively studied, with proper handling requiring standard laboratory precautions. While not classified as hazardous under current regulations, researchers emphasize the importance of proper ventilation and personal protective equipment when working with this compound. Stability studies indicate excellent shelf life when stored under anhydrous conditions at -20°C, making it convenient for long-term research projects.

Emerging research directions for 7-methylquinolin-4-amine include its potential in metal-organic frameworks (MOFs) and as a ligand for transition metal catalysts. The compound's chelating ability and structural tunability make it attractive for designing novel coordination complexes. Additionally, its fluorescence properties are being explored for developing chemical sensors, particularly for detecting heavy metal ions in environmental samples.

Commercial availability of 7-methylquinolin-4-amine (CAS No. 860193-92-6) has expanded significantly, with multiple suppliers offering the compound in various research-grade quantities. Current market analysis shows stable pricing for this fine chemical, with bulk purchases attracting discounts. Researchers should verify certificates of analysis and HPLC purity (>98%) when sourcing the material for sensitive applications.

Future prospects for 7-methylquinolin-4-amine derivatives appear promising, particularly in precision medicine and smart materials. The compound's structural versatility allows for numerous structure-activity relationship (SAR) studies, while its photophysical properties continue to inspire innovations in molecular electronics. As synthetic methodologies become more sophisticated, we anticipate broader adoption of this quinoline derivative across interdisciplinary research fields.

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